Benzoic acid, 4-(1-hydroxy-3-butenyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
174831-61-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(1-hydroxybut-3-enyl)benzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2,(H,13,14) |
InChI Key |
LHYZEPWSMCRKSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
General Context of Substituted Benzoic Acids As Chemical Scaffolds
Substituted benzoic acids are a cornerstone class of compounds in organic chemistry, serving as fundamental building blocks in a vast array of applications. Their prevalence stems from the stability of the aromatic ring coupled with the versatile reactivity of the carboxylic acid group. This scaffold is central to the design of pharmaceuticals, agrochemicals, polymers, and advanced materials. wikipedia.orgchemicalbook.com
In medicinal chemistry, the benzoic acid motif is a common feature in many approved drugs. preprints.orgresearchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, while the aromatic ring provides a rigid framework that can be decorated with various substituents to modulate pharmacological properties. researchgate.netmdpi.com The nature and position of these substituents profoundly influence the molecule's acidity, solubility, electronic distribution, and metabolic stability. nih.gov
Furthermore, in materials science, substituted benzoic acids are used to create liquid crystals and high-performance aromatic polyesters, such as Vectran, which is produced from derivatives of 4-hydroxybenzoic acid. wikipedia.orgchemicalbook.com The predictable geometry and electronic properties of the benzene (B151609) ring make these compounds ideal for constructing materials with specific optical or physical properties. The study of how different substituents alter the characteristics of the benzoic acid core is a fundamental aspect of physical organic chemistry, underpinning the development of quantitative structure-activity relationships.
Synthetic Methodologies and Strategies for Benzoic Acid, 4 1 Hydroxy 3 Butenyl
Retrosynthetic Analysis of the Benzoic Acid, 4-(1-hydroxy-3-butenyl)- Structure
A retrosynthetic analysis of the target molecule, Benzoic acid, 4-(1-hydroxy-3-butenyl)-, suggests several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-carbon bond linking the aromatic ring to the side chain and the bonds forming the chiral alcohol moiety.
One major strategy involves a C-C bond disconnection at the C4 position of the benzoic acid ring. This approach identifies a 4-substituted benzoic acid derivative and a four-carbon side-chain synthon as key precursors. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection via a cross-coupling reaction. This strategy disconnects the molecule into a 4-halobenzoic acid (or its ester equivalent) and an organometallic reagent containing the 1-hydroxy-3-butenyl side chain, such as a boronic acid or an organotin compound. This is a powerful and widely used method for forming C(sp²)–C(sp³) bonds.
Pathway B: Disconnection via nucleophilic addition to a carbonyl. This pathway involves disconnecting the bond adjacent to the hydroxyl group. It retrosynthetically cleaves the molecule into 4-formylbenzoic acid (or a protected derivative) and an allyl-metal reagent (e.g., allylmagnesium bromide or allyltributyltin). This approach directly constructs the chiral center.
A secondary analysis focuses on building the side chain onto a pre-functionalized aromatic ring. For instance, a Friedel-Crafts acylation could introduce a butenoyl group, which is then stereoselectively reduced to the desired alcohol. Each of these strategies presents unique challenges regarding the protection of the carboxylic acid group and the control of stereochemistry.
Classical and Modern Approaches for Functionalizing Aromatic Rings with Hydroxylated Alkenyl Chains
The introduction of a hydroxylated alkenyl chain onto an aromatic ring can be accomplished through a variety of classical and modern synthetic methods. The choice of method often depends on the desired regioselectivity and the functional group tolerance of the reaction.
Classical methods such as Friedel-Crafts acylation using butenoyl chloride followed by reduction can be envisioned. However, these reactions often require harsh Lewis acid conditions, which may not be compatible with the free carboxylic acid, and can lead to issues with regioselectivity and side-chain polymerization.
Modern methods offer milder conditions and greater control. Gold-catalyzed direct alkylation of aromatic rings with allylic alcohols has been shown to be effective, potentially avoiding rearrangement of the linear chain. organic-chemistry.org Another approach involves the ortho-allylation of phenols, although this is not directly applicable to the para-substitution pattern of the target molecule. google.com
Metabolic processes in organisms provide a biological parallel, where aromatic ring hydroxylation occurs via arene oxide intermediates, demonstrating nature's approach to functionalizing aromatic systems. nih.gov For synthetic purposes, however, the most robust and versatile methods for attaching such side chains are the palladium-catalyzed cross-coupling reactions, which are discussed in detail in section 2.4. These reactions utilize pre-functionalized aromatic rings and side-chain components, offering high selectivity and functional group tolerance. upenn.edulibretexts.org
Stereoselective Synthesis of the 1-Hydroxy-3-butenyl Moiety
The central challenge in synthesizing Benzoic acid, 4-(1-hydroxy-3-butenyl)- lies in the stereoselective construction of the chiral alcohol in the side chain. This homoallylic alcohol can be formed with high enantiomeric purity using several advanced synthetic strategies.
Enantioselective Catalytic Methods for Chiral Alcohol Formation
Catalytic asymmetric synthesis provides an efficient route to chiral alcohols by creating a new stereocenter with the aid of a chiral catalyst. encyclopedia.pubmdpi.com A primary method for this transformation is the asymmetric carbonyl allylation, where an aldehyde (such as 4-formylbenzoic acid) reacts with an allylating agent in the presence of a chiral catalyst.
Various catalytic systems have been developed for this purpose:
Chiral Phosphoric Acids: These organocatalysts can activate allylboronates for highly enantioselective addition to aldehydes, yielding homoallylic alcohols with excellent enantiomeric excess. organic-chemistry.org
Transition Metal Catalysts: Complexes of ruthenium, iridium, and nickel have been successfully employed. Chiral ruthenium(II) complexes, for example, can catalyze the reaction of primary alcohols with alkynes to form homoallylic alcohols, where the alkyne serves as the allylmetal equivalent. organic-chemistry.org Nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes also provides an efficient, single-step route to these valuable structures with high diastereoselectivity and enantioselectivity. organic-chemistry.org
Dual Catalysis: A combination of palladium and photoredox catalysis has been used for the asymmetric allylic alkylation of vinyl cyclic carbonates to afford homoallylic alcohols containing challenging vicinal tetrasubstituted carbon centers. chemrxiv.org
These methods avoid the use of stoichiometric chiral reagents and offer high levels of enantiocontrol, making them attractive for efficient synthesis. encyclopedia.pub
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This is a reliable and versatile strategy for asymmetric synthesis. wikipedia.orgresearchgate.net
In the context of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a carboxylic acid precursor. wikipedia.orgresearchgate.net An aldol (B89426) reaction between the enolate of this chiral amide and acrolein would proceed with high diastereoselectivity, controlled by the auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched side chain. The use of chiral oxazolidinones in asymmetric aldol reactions is a well-established method for creating syn-aldol products with high diastereoselectivity. researchgate.net
Similarly, pseudoephedrine can serve as a practical chiral auxiliary for the alkylation of enolates, providing a different but equally effective route to controlling the stereochemistry of the side chain. wikipedia.org
Chemoenzymatic Transformations and Biocatalysis in Constructing the Side Chain
Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral molecules. nih.gov Enzymes operate under mild conditions and can exhibit exceptional enantioselectivity. encyclopedia.pubresearchgate.net
Key biocatalytic approaches for constructing the chiral 1-hydroxy-3-butenyl moiety include:
Kinetic Resolution: Lipases are widely used for the kinetic resolution (KR) of racemic alcohols. encyclopedia.pubmdpi.com They selectively acylate one enantiomer of a racemic mixture of 4-(1-hydroxy-3-butenyl)benzoic acid, allowing for the separation of the fast-reacting enantiomer from the unreacted one. mdpi.com
Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum yield of KR, DKR combines enzymatic resolution with in-situ racemization of the starting alcohol. mdpi.com Metal/lipase combination systems, using catalysts based on ruthenium or iron, can achieve quantitative conversion of a racemic alcohol to a single enantiomer of the corresponding ester. encyclopedia.pubmdpi.com
Asymmetric Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a prochiral ketone, such as 4-(1-oxo-3-butenyl)benzoic acid, to the corresponding chiral alcohol with very high enantiomeric excess. encyclopedia.pubresearchgate.net For example, ADHs from organisms like Lactobacillus kefir are known for their broad substrate specificity and high enantioselectivity in producing (R)-alcohols. researchgate.net
Enantioselective Hydration: Evolved hydratase enzymes can catalyze the direct enantioselective addition of water across an alkene, representing a highly atom-economical "dream reaction" for synthesizing chiral alcohols. nih.gov
These chemoenzymatic and biocatalytic methods are powerful tools for preparing enantiomerically pure alcohols and are increasingly applied in industrial synthesis. nih.govresearchgate.net
Table 1: Comparison of Stereoselective Methods for 1-Hydroxy-3-butenyl Moiety Synthesis
| Method | Key Features | Advantages | Disadvantages |
| Enantioselective Catalysis | Uses a substoichiometric amount of a chiral catalyst (metal-based or organocatalyst). encyclopedia.pub | High efficiency and turnover; avoids stoichiometric chiral waste. | Catalyst development can be complex; may require inert conditions. |
| Chiral Auxiliary | Temporarily incorporates a chiral molecule to direct a diastereoselective reaction. wikipedia.org | High reliability and predictability; well-established procedures. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |
| Biocatalysis/Chemoenzymatic | Employs enzymes (e.g., lipases, KREDs) for resolution or asymmetric reduction. mdpi.comresearchgate.net | Extremely high enantioselectivity; mild reaction conditions; environmentally friendly. nih.gov | Substrate scope can be limited; enzyme availability and stability can be issues. |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at C4 of Benzoic Acid
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp² and sp³ hybridized carbons. upenn.edulibretexts.orgrsc.org These reactions are ideal for the final key step in the synthesis of Benzoic acid, 4-(1-hydroxy-3-butenyl)-, connecting the aromatic core to the side chain.
The general approach involves coupling an aryl halide or pseudohalide (e.g., triflate) with an organometallic reagent. upenn.edu Several named reactions are applicable:
Suzuki-Miyaura Coupling: This involves the reaction of a 4-halobenzoic acid derivative with an organoboron compound, such as a boronic acid or ester of the 1-hydroxy-3-butenyl side chain. This reaction is favored for its mild conditions and the low toxicity of boron-containing byproducts. libretexts.orgnih.gov
Stille Coupling: This reaction pairs the aryl halide with an organotin reagent. It is highly tolerant of various functional groups but is less favored due to the toxicity of organotin compounds. libretexts.org
Negishi Coupling: This employs an organozinc reagent, which is highly reactive, often allowing for lower reaction temperatures. nih.gov
The success of these couplings hinges on the appropriate choice of the palladium catalyst, ligands, and reaction conditions. mit.edu A typical catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organometallic partner and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are often employed to promote these challenging coupling reactions. nih.govmit.edu
Protecting Group Strategies for the Carboxylic Acid and Hydroxyl Functionalities
In the synthesis of a molecule like Benzoic acid, 4-(1-hydroxy-3-butenyl)-, which contains multiple reactive functional groups, the use of protecting groups is essential to prevent unwanted side reactions. bham.ac.ukwikipedia.org An effective protecting group strategy relies on the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of another under distinct reaction conditions. wikipedia.orgoup.comorganic-chemistry.org This ensures that the desired chemical transformations can be carried out at one site of the molecule while the other functional group remains masked. bham.ac.uk
For the carboxylic acid functionality, esterification is the most common protection method. oup.com The choice of ester depends on the desired stability and the conditions required for its eventual removal (deprotection). For the secondary alcohol, silyl (B83357) ethers are frequently employed due to their ease of installation, stability across a range of reaction conditions, and selective removal. wikipedia.org
An orthogonal strategy for this target molecule could involve protecting the carboxylic acid as a benzyl (B1604629) (Bn) ester and the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. The benzyl ester is readily cleaved by hydrogenolysis (H₂/Pd-C), conditions to which silyl ethers are typically stable. uwindsor.ca Conversely, the TBDMS group can be removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or mild acidic conditions that would leave the benzyl ester intact. wikipedia.orggelest.com This differential reactivity is fundamental to executing a multi-step synthesis.
The following table outlines common protecting groups for carboxylic acids and alcohols, highlighting their introduction and cleavage conditions, which is crucial for designing a synthetic route.
Table 1: Protecting Group Strategies for Carboxylic Acid and Hydroxyl Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal (Deprotection) Conditions | Stability Profile |
|---|---|---|---|---|---|
| Carboxylic Acid | Methyl Ester | -CO₂Me | MeOH, H⁺ (e.g., H₂SO₄) | Base hydrolysis (e.g., NaOH, H₂O); Acid hydrolysis | Stable to mild acid/base, hydrogenolysis. Labile to strong nucleophiles. oup.com |
| Benzyl Ester | -CO₂Bn | Benzyl alcohol, DCC or H⁺ | H₂, Pd/C (Hydrogenolysis) | Stable to acidic/basic conditions, fluoride. Labile to hydrogenolysis. wikipedia.orgoup.com | |
| tert-Butyl Ester | -CO₂tBu | Isobutylene, H⁺ | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. Labile to strong acid. oup.com | |
| Hydroxyl | tert-Butyldimethylsilyl Ether | -OTBDMS | TBDMS-Cl, Imidazole, DMF | F⁻ (e.g., TBAF, HF); Acetic Acid | Stable to base, oxidation, hydrogenolysis. Labile to acid and fluoride. wikipedia.orgingentaconnect.com |
| Triisopropylsilyl Ether | -OTIPS | TIPS-Cl, Imidazole, DMF | F⁻ (e.g., TBAF, HF); Acid (more stable than TBDMS) | Sterically hindered, more stable to acid than TBDMS. Labile to fluoride. wikipedia.orgingentaconnect.com | |
| Benzyl Ether | -OBn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis); Strong Lewis acids (BBr₃) | Stable to acid, base, oxidation, reduction (except hydrogenolysis). uwindsor.ca | |
| Tetrahydropyranyl Ether | -OTHP | Dihydropyran (DHP), H⁺ (e.g., PPTS) | Aqueous Acid (e.g., HCl, AcOH) | Stable to basic, organometallic, and reducing conditions. Labile to acid. |
Total Synthesis of Benzoic Acid, 4-(1-hydroxy-3-butenyl)- and its Analogues
While a specific total synthesis for Benzoic acid, 4-(1-hydroxy-3-butenyl)- is not prominently documented, a highly plausible and efficient synthetic route can be designed based on well-established organometallic reactions. The general strategy involves the formation of the carbon-carbon bond between the aromatic ring and the hydroxy-butenyl side chain via the nucleophilic addition of an allyl species to an aldehyde.
A logical starting material is 4-carboxybenzaldehyde or its esterified form, such as methyl 4-formylbenzoate (B8722198), which is commercially available. wikipedia.org Protecting the carboxylic acid as an ester prevents it from reacting with the organometallic reagent used in the key step.
The central transformation is the allylation of the aldehyde. The Nozaki-Hiyama-Kishi (NHK) reaction is an exceptionally suitable method for this purpose. wikipedia.orgnumberanalytics.com This chromium(II)-mediated coupling, typically catalyzed by a nickel(II) salt, offers high chemoselectivity for aldehydes, tolerating a wide array of other functional groups, including esters. wikipedia.orgillinois.edu The reaction of methyl 4-formylbenzoate with an allyl halide (e.g., allyl bromide) under NHK conditions would generate the desired homoallylic alcohol scaffold. organic-chemistry.org The final step would be the saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.
An alternative approach for the key allylation step is the use of an allylboronate reagent in an allylboration reaction. nih.govauburn.edu These reactions can be rendered highly enantioselective through the use of chiral catalysts, such as chiral phosphoric acids, offering a route to enantiomerically enriched homoallylic alcohols. nih.gov
The synthesis of analogues follows similar principles. For instance, the synthesis of 4-(1-hydroxy-3-methyl-but-3-enyl)-benzoic acid methyl ester has been reported, utilizing a reaction between methyl 4-formylbenzoate and 2-methyl-3-bromo-1-propene. lookchem.com Other syntheses of substituted phenylacetic acids and related structures often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the core structure before further modification. inventivapharma.commdpi.com
Table 2: Proposed Synthetic Route for Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Esterification (Protection) | 4-Carboxybenzaldehyde | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl 4-formylbenzoate |
| 2 | Nozaki-Hiyama-Kishi Allylation | Methyl 4-formylbenzoate | Allyl bromide, CrCl₂, NiCl₂ (cat.), DMF/THF | Methyl 4-(1-hydroxy-3-butenyl)benzoate |
| 3 | Hydrolysis (Deprotection) | Methyl 4-(1-hydroxy-3-butenyl)benzoate | 1. NaOH (aq), THF/MeOH 2. H₃O⁺ (acid workup) | Benzoic acid, 4-(1-hydroxy-3-butenyl)- |
Green Chemistry Principles and Sustainable Synthesis of Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of Benzoic acid, 4-(1-hydroxy-3-butenyl)- to create more sustainable and environmentally benign routes.
Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.org Addition reactions, such as the proposed allylation step (NHK or allylboration), are inherently atom-economical as they incorporate all atoms from the reacting allyl group into the final product, with no byproducts formed from the key fragments. chemrxiv.orgresearchgate.net This contrasts with substitution or elimination reactions that generate stoichiometric waste.
Sustainable Solvents and Catalysis: Traditional organometallic reactions often employ volatile and hazardous organic solvents. numberanalytics.com A greener approach involves replacing these with more benign alternatives such as water, bio-based solvents, or deep eutectic solvents. nih.govnumberanalytics.com Research has shown that various organometallic reactions, including allylations, can be successfully performed in aqueous media, significantly reducing the environmental impact. acs.org Furthermore, the use of catalytic amounts of toxic metals, such as the nickel catalyst in the NHK reaction, is preferable to stoichiometric quantities. organic-chemistry.org Modern variations of the NHK reaction even feature methods for in-situ regeneration of the chromium(II) reagent, allowing it to be used in catalytic amounts, which further enhances the sustainability of the process. organic-chemistry.orgharvard.edu
Biocatalysis: Enzymes offer a powerful tool for sustainable synthesis, operating under mild conditions (ambient temperature and pressure in aqueous media) and often with exceptional selectivity. nih.gov For the synthesis of chiral molecules like Benzoic acid, 4-(1-hydroxy-3-butenyl)-, biocatalysis presents a compelling alternative. Alcohol dehydrogenases (ADHs), for example, can be used for the asymmetric reduction of a ketone precursor to produce a single enantiomer of the alcohol. nih.govrsc.org Alternatively, a racemic mixture of the alcohol could be resolved using a lipase-catalyzed kinetic resolution. Such biocatalytic methods can lead to enantiomerically pure products, a critical requirement for many pharmaceutical applications, while adhering to green chemistry principles. frontiersin.orgresearchgate.net
Chemical Transformations of the Carboxylic Acid Group in Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.
Esterification and Amidation Reactions
The carboxylic acid moiety of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" can be readily converted to its corresponding esters and amides through various established protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, the carboxylate can be activated, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction with alcohols.
Amidation follows a similar strategy, where the carboxylic acid is reacted with a primary or secondary amine. Direct reaction requires high temperatures to drive off water, while the use of coupling agents allows for milder reaction conditions. The choice of the amine will determine the nature of the resulting amide.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Typical Yield (%) |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Methanol, H₂SO₄ (cat.) | Methyl 4-(1-hydroxy-3-butenyl)benzoate | 85-95 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Ethylamine, DCC | N-Ethyl-4-(1-hydroxy-3-butenyl)benzamide | 80-90 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Benzyl alcohol, DMAP, DCC | Benzyl 4-(1-hydroxy-3-butenyl)benzoate | 80-95 |
Note: The yields are estimates based on standard esterification and amidation procedures for benzoic acid derivatives.
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding benzyl alcohol derivative, 4-(1-hydroxy-3-butenyl)benzyl alcohol. It is important to note that the olefinic double bond may also be susceptible to reduction under certain conditions, although selective reduction of the carboxylic acid is generally achievable.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. For aromatic carboxylic acids, this reaction often requires harsh conditions, such as heating with a copper catalyst in quinoline. acs.org However, for cinnamic acid derivatives, which share structural similarities with the target molecule if considering the vinyl group in conjugation with the ring, decarboxylation can be achieved under milder conditions, sometimes catalyzed by bases or enzymes. nih.govrsc.org The presence of the hydroxyl group on the side chain might influence the reaction conditions required for efficient decarboxylation.
Reactions Involving the Olefinic (C=C) Double Bond in the Butenyl Side Chain
The terminal double bond in the butenyl side chain is a site of rich reactivity, allowing for a variety of addition and transformation reactions.
Hydrogenation and Halogenation Reactions
The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. thieme-connect.comresearchgate.netrsc.org This reaction would convert "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" into "Benzoic acid, 4-(1-hydroxybutyl)-".
Halogenation of the double bond can be accomplished by the addition of halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds via a halonium ion intermediate, leading to the formation of a vicinal dihalide. cdnsciencepub.comyoutube.comwikipedia.org For example, reaction with bromine in an inert solvent like dichloromethane (B109758) would yield "Benzoic acid, 4-(3,4-dibromo-1-hydroxybutyl)-".
Table 2: Representative Hydrogenation and Halogenation Reactions
| Reactant | Reagent(s) | Product | Typical Yield (%) |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | H₂, Pd/C | Benzoic acid, 4-(1-hydroxybutyl)- | >95 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Br₂, CH₂Cl₂ | Benzoic acid, 4-(3,4-dibromo-1-hydroxybutyl)- | 90-98 |
Note: The yields are estimates based on typical reactions of styrenic compounds.
Epoxidation and Dihydroxylation Reactions
Epoxidation of the olefinic double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. youtube.com This would result in the formation of "Benzoic acid, 4-(1-hydroxy-2-(oxiran-2-yl)ethyl)-".
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Syn-dihydroxylation is typically observed with these reagents, leading to the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation protocol allows for the enantioselective synthesis of chiral diols. wikipedia.org This reaction would yield "Benzoic acid, 4-(1,3,4-trihydroxybutyl)-".
Cycloaddition Reactions and Olefin Metathesis
The terminal double bond can participate in various cycloaddition reactions. For instance, as a dienophile, it could potentially undergo Diels-Alder reactions with suitable dienes. More commonly, styrene-like structures can participate in [2+2] and [4+2] cycloadditions under photochemical or thermal conditions, often mediated by a catalyst. nih.govthieme-connect.comnih.govnih.gov
Olefin metathesis provides a powerful tool for carbon-carbon bond formation. tandfonline.comwikipedia.org The terminal olefin of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" can undergo ring-closing metathesis (RCM) if tethered to another olefin, or cross-metathesis (CM) with other olefins in the presence of a suitable ruthenium or molybdenum catalyst, such as a Grubbs' or Schrock catalyst. researchgate.netlibretexts.orgharvard.edu For example, cross-metathesis with ethylene (B1197577) could potentially lead to the formation of a shorter side chain.
Reactivity of the Secondary Alcohol Group on the 1-Hydroxy-3-butenyl Side Chain
The secondary alcohol on the 1-hydroxy-3-butenyl side chain is a key site for a variety of chemical modifications, including oxidation, etherification, and esterification. The stereochemical outcome of these transformations is a critical aspect, influencing the biological activity and physical properties of the resulting molecules.
Oxidation Reactions to Ketones or Aldehydes
The oxidation of the secondary alcohol in "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" would be expected to yield the corresponding ketone, "Benzoic acid, 4-(1-oxo-3-butenyl)-". A variety of oxidizing agents can be employed for this transformation. Mild conditions are generally preferred to avoid over-oxidation or side reactions involving the double bond or the aromatic ring.
Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2), which is particularly effective for the oxidation of allylic and benzylic alcohols. youtube.com Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), offers a metal-free alternative that proceeds under mild conditions. acs.org Another set of mild conditions involves the use of Dess-Martin periodinane (DMP) or related hypervalent iodine reagents.
The choice of oxidant can be critical for achieving chemoselectivity, particularly in a molecule with multiple oxidizable sites. For instance, while strong oxidants like potassium permanganate could potentially cleave the double bond or oxidize the aromatic ring under harsh conditions, milder reagents would selectively target the secondary alcohol. chemicalbook.com
Table 1: Plausible Oxidation Reactions of Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
| Starting Material | Reagent | Product | Plausible Yield (%) |
|---|---|---|---|
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Pyridinium chlorochromate (PCC) | Benzoic acid, 4-(1-oxo-3-butenyl)- | 85-95 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Dess-Martin periodinane (DMP) | Benzoic acid, 4-(1-oxo-3-butenyl)- | 90-98 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | Swern Oxidation (DMSO, (COCl)2, Et3N) | Benzoic acid, 4-(1-oxo-3-butenyl)- | 88-96 |
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" can readily undergo etherification and esterification reactions to produce a range of derivatives.
Etherification: The formation of an ether linkage typically involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed condensation with another alcohol can be employed, although this can be less selective. For a substrate like the title compound, protecting the carboxylic acid functionality might be necessary to prevent unwanted side reactions, depending on the chosen conditions.
Esterification: The secondary alcohol can be esterified using various methods. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. libretexts.org However, for a molecule that also contains a carboxylic acid, this could lead to oligomerization. A more controlled approach would involve the use of an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org Esterification can also be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the reaction between the alcohol and a carboxylic acid under mild conditions. nih.gov
The chemoselectivity of these reactions is important. For instance, in an esterification reaction with an acyl chloride, the secondary alcohol is expected to be more nucleophilic than the phenolic hydroxyl group of the benzoic acid (if it were deprotected), allowing for selective acylation of the side chain.
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reactants | Product |
|---|---|---|
| Etherification | Benzoic acid, 4-(1-hydroxy-3-butenyl)-, NaH, CH3I | Benzoic acid, 4-(1-methoxy-3-butenyl)- |
| Esterification | Benzoic acid, 4-(1-hydroxy-3-butenyl)-, Acetic Anhydride, Pyridine | Benzoic acid, 4-(1-acetoxy-3-butenyl)- |
| Esterification | Benzoic acid, 4-(1-hydroxy-3-butenyl)-, Benzoyl Chloride, Et3N | Benzoic acid, 4-(1-benzoyloxy-3-butenyl)- |
Stereochemical Outcomes of Hydroxyl Group Transformations
Since the secondary alcohol in "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" is a chiral center, reactions at this position can proceed with retention, inversion, or racemization of stereochemistry. The outcome is highly dependent on the reaction mechanism.
For instance, in a Williamson ether synthesis, the reaction proceeds via an SN2 mechanism, which would result in an inversion of configuration at the chiral center if the alcohol is first converted to a leaving group. However, if the alcohol is deprotonated to the alkoxide and reacts with an electrophile, the stereochemistry is retained.
Esterification reactions using acyl chlorides or anhydrides typically proceed with retention of stereochemistry as the C-O bond of the alcohol is not broken. Similarly, reactions involving coupling agents like DCC also generally proceed with retention of configuration.
The ability to control the stereochemistry at this position is crucial for the synthesis of stereochemically pure compounds, which is often a requirement for biologically active molecules. dntb.gov.uaresearchgate.net
Multi-Component Reactions and Cascade Processes Utilizing Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
The bifunctional nature of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" makes it an interesting substrate for multi-component reactions (MCRs) and cascade processes. These reaction strategies offer efficient ways to build molecular complexity from simple starting materials in a single pot. organic-chemistry.orgbeilstein-journals.org
While specific MCRs involving the title compound are not extensively reported, its functional groups suggest potential applications. For example, the carboxylic acid could participate in Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. In this case, "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" would serve as the carboxylic acid component.
Cascade reactions initiated by the transformation of one of the functional groups could also be envisaged. For instance, oxidation of the secondary alcohol to the ketone could be followed by an intramolecular Michael addition of a nucleophile generated from the carboxylic acid, or an intermolecular reaction with another component in the reaction mixture. researchgate.net Another possibility involves a cascade initiated by the allylic oxidation of the butenyl group. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their spatial relationships.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their immediate electronic environment. For Benzoic acid, 4-(1-hydroxy-3-butenyl)- , the aromatic protons on the benzene (B151609) ring are expected to show a characteristic splitting pattern of a para-substituted system, appearing as two distinct doublets. The protons of the 1-hydroxy-3-butenyl side chain would each have unique chemical shifts and multiplicities based on their neighboring protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in Benzoic acid, 4-(1-hydroxy-3-butenyl)- would give a distinct signal. The carbonyl carbon of the carboxylic acid would be found at the most downfield position. The aromatic carbons would appear in the typical aromatic region, with quaternary carbons showing different intensities than protonated carbons. The carbons of the side chain would be located in the upfield region.
Predicted ¹H and ¹³C NMR Data:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| 1 | - | ~172 | - |
| 2, 6 | ~8.0 | ~130 | d |
| 3, 5 | ~7.5 | ~128 | d |
| 4 | - | ~145 | - |
| 1' | ~5.0 | ~75 | t |
| 2' | ~2.5 | ~40 | q |
| 3' | ~5.9 | ~138 | m |
| 4' | ~5.2 | ~115 | m |
| OH (acid) | ~12.5 | - | br s |
| OH (alcohol) | ~2.0 | - | d |
d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzoic acid, 4-(1-hydroxy-3-butenyl)- , COSY would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and within the side chain (H-1' to H-2', H-2' to H-3', and H-3' to H-4').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to definitively assign the ¹³C signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the H-1' proton to the aromatic carbon C-4, and from the aromatic protons H-3/H-5 to the quaternary carbon C-1 of the carboxylic acid.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for determining stereochemistry. In the context of Benzoic acid, 4-(1-hydroxy-3-butenyl)- , NOESY could help to understand the preferred conformation of the side chain relative to the aromatic ring.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of Benzoic acid, 4-(1-hydroxy-3-butenyl)- can be determined with high precision. Furthermore, if any isomeric impurities are present, qNMR can be used to determine the ratio of the different isomers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For Benzoic acid, 4-(1-hydroxy-3-butenyl)- (molecular formula C₁₁H₁₂O₃), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.
Predicted HRMS Data:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.0865 |
| [M+Na]⁺ | C₁₁H₁₂O₃Na⁺ | 215.0684 |
| [M-H]⁻ | C₁₁H₁₁O₃⁻ | 191.0708 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information. For Benzoic acid, 4-(1-hydroxy-3-butenyl)- , characteristic fragmentation pathways would be expected. The loss of water (H₂O) from the alcohol and the loss of the carboxylic acid group (COOH) or carbon dioxide (CO₂) are common fragmentation patterns for such molecules. The cleavage of the side chain would also produce characteristic fragment ions. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure.
Predicted MS/MS Fragmentation:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 193.0865 | 175.0759 | H₂O |
| 193.0865 | 147.0810 | COOH₂ |
| 193.0865 | 121.0653 | C₄H₇O |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of its functional groups. The spectra of Benzoic acid, 4-(1-hydroxy-3-butenyl)- are complex, reflecting the various structural motifs within the molecule.
The IR spectrum is particularly informative for identifying polar bonds. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.inforesearchgate.net Superimposed on this, a sharper O-H stretching band from the secondary alcohol is anticipated around 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the aryl carboxylic acid will give rise to a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. spectroscopyonline.com
Other key IR absorptions include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the butenyl group (2850-3000 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹) and the alkene (1640-1680 cm⁻¹, likely weaker), C-O stretching of the alcohol and carboxylic acid (1210-1320 cm⁻¹), and the out-of-plane (OOP) C-H bending of the para-substituted benzene ring (800-860 cm⁻¹). docbrown.info
Raman spectroscopy, which is more sensitive to non-polar bonds, complements the IR data. Strong Raman signals are expected for the C=C stretching vibrations of the aromatic ring and the vinyl group. The symmetric breathing mode of the para-substituted benzene ring typically gives a strong Raman band.
Table 1: Predicted IR and Raman Bands for Benzoic acid, 4-(1-hydroxy-3-butenyl)-
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Weak |
| Alcohol | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic | C-H Stretch | 3000-3100 | Strong |
| Alkene | =C-H Stretch | 3010-3040 | Strong |
| Alkyl | C-H Stretch | 2850-2960 | Moderate |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Moderate |
| Alkene | C=C Stretch | 1640-1680 | Strong |
| Aromatic | C=C Stretch | 1450-1600 | Strong |
| Carboxylic Acid/Alcohol | C-O Stretch | 1210-1320 | Moderate |
| Aromatic | C-H OOP Bending | 800-860 | Weak |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The presence of a chiral center at the carbon atom bearing the hydroxyl group in the 3-butenyl side chain means that Benzoic acid, 4-(1-hydroxy-3-butenyl)- can exist as two enantiomers, (R) and (S). Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra, known as Cotton effects, are unique for each enantiomer and are equal in magnitude but opposite in sign.
For Benzoic acid, 4-(1-hydroxy-3-butenyl)-, the electronic transitions associated with the aromatic chromophore (the benzoic acid moiety) are expected to be the primary source of the CD and ORD signals. The π → π* transitions of the benzene ring, typically observed in the UV region (around 200-280 nm), will be perturbed by the chiral center, leading to distinct CD spectra for the (R) and (S) enantiomers.
By comparing the experimentally obtained CD or ORD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a separated enantiomer can be unequivocally assigned. nih.govmdpi.com While specific experimental data for this compound is not publicly available, this approach remains the gold standard for stereochemical elucidation.
High-Resolution Chromatographic Separations
Chromatographic techniques are indispensable for the purification, quantification, and analysis of Benzoic acid, 4-(1-hydroxy-3-butenyl)- and for the separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of this compound due to its polarity. A robust and validated HPLC method is crucial for assessing purity and for quantification. ust.edu
Method development would involve optimizing the separation on a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comlongdom.org Detection is most commonly achieved using a UV detector, set at a wavelength corresponding to the maximum absorbance of the aromatic ring (around 230-254 nm). ust.edu
Method validation would be performed according to ICH guidelines, establishing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Proposed HPLC Method Parameters for Benzoic acid, 4-(1-hydroxy-3-butenyl)-
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Chiral HPLC for Enantiomeric Excess and Resolution Studies
To separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of a sample, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for the resolution of a wide range of chiral compounds, including carboxylic acids. researchgate.net
The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion. chiraltech.com The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. mdpi.com
Table 3: Potential Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) |
| Mobile Phase | Hexane : Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 20 °C |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of Benzoic acid, 4-(1-hydroxy-3-butenyl)- by gas chromatography (GC) is challenging due to its low volatility and the thermal lability of the carboxylic acid and alcohol functional groups. Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies include:
Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester) by reaction with an appropriate alcohol in the presence of an acid catalyst. nist.govnist.gov
Silylation: Both the carboxylic acid and the hydroxyl group can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers/esters by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation. nist.gov
Rationale and Significance of Investigating Benzoic Acid, 4 1 Hydroxy 3 Butenyl
The investigation into molecules like Benzoic acid, 4-(1-hydroxy-3-butenyl)- is driven by their potential as versatile synthetic intermediates. The compound serves as a bridge between simple aromatic precursors and complex, high-value target molecules.
The significance lies in its bifunctional nature:
Orthogonal Reactivity: The carboxylic acid and the allylic alcohol/alkene functionalities can often be manipulated independently of one another using carefully chosen reagents and reaction conditions. This allows for a stepwise, controlled elaboration of the molecular structure.
Chiral Pool Synthesis: Once prepared in an enantiomerically pure form, it serves as a chiral building block. The pre-installed stereocenter can guide the stereochemistry of subsequent reactions, enabling the synthesis of complex natural products and chiral drugs with high stereochemical fidelity.
Platform for Diversification: The molecule is a scaffold that can be readily diversified. The carboxylic acid can be converted into a wide range of functional groups, while the side chain offers numerous avenues for modification. This makes it an ideal substrate for creating libraries of related compounds for drug discovery screening. nih.govresearchgate.net
Current Research Landscape and Emerging Trends for Benzoic Acid, 4 1 Hydroxy 3 Butenyl
While dedicated research focusing exclusively on Benzoic acid, 4-(1-hydroxy-3-butenyl)- is not extensive, the compound is representative of a class of structures that are central to emerging trends in organic synthesis. The current research landscape is less about the study of this specific molecule's properties and more about the development of novel and efficient methods to synthesize it and similar chiral structures.
Key research trends include:
Catalytic Asymmetric Synthesis: A major focus is on the enantioselective synthesis of chiral allylic alcohols from simple starting materials. organic-chemistry.org This often involves the asymmetric addition of vinyl organometallic reagents (derived from vinylzinc, vinylboron, etc.) to the corresponding aldehyde (4-formylbenzoic acid). organic-chemistry.orgresearchgate.net The development of novel chiral catalysts and ligands that can achieve high yields and excellent enantioselectivity is a frontier in the field.
Reductive Coupling Methods: Modern methods explore the direct coupling of alkynes with aldehydes, mediated by transition metal catalysts, to form chiral allylic alcohols under reductive conditions. nih.govorganic-chemistry.org These approaches are prized for their atom economy and for avoiding the pre-formation of stoichiometric organometallic reagents.
In essence, while Benzoic acid, 4-(1-hydroxy-3-butenyl)- may not be a final product in itself, its role as a versatile, chiral intermediate places it at the heart of modern synthetic strategies aimed at constructing molecular complexity in a controlled and efficient manner.
Data Tables
Physicochemical Properties of Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Predicted: Solid |
| IUPAC Name | 4-(1-hydroxybut-3-en-1-yl)benzoic acid |
Physicochemical Properties of a Related Compound: 4-(but-3-en-1-yl)benzoic acid sigmaaldrich.com
This related compound lacks the hydroxyl group on the side chain, which would affect polarity and melting point.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.22 g/mol |
| Appearance | Powder |
| Melting Point | 120-121 °C |
| IUPAC Name | 4-(but-3-enyl)benzoic acid |
Physicochemical Properties of a Related Compound: p-Hydroxybenzoic Acid wikipedia.orgnih.govebi.ac.uk
This related compound provides context for the properties of a benzoic acid with a polar para-substituent.
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 214.5 °C |
| Solubility in Water | Slightly soluble |
Computational and Theoretical Investigations of Benzoic Acid, 4 1 Hydroxy 3 Butenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are a cornerstone for elucidating the electronic structure and various molecular properties of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-". These methods allow for a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) is a powerful computational method to investigate the conformational landscape of flexible molecules like "Benzoic acid, 4-(1-hydroxy-3-butenyl)-". The presence of the rotatable 1-hydroxy-3-butenyl side chain gives rise to multiple possible conformations. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), can be employed to determine the relative energies of these conformers and identify the most stable, lowest-energy structures.
The key dihedral angles determining the conformation include the rotation around the C-C bond connecting the side chain to the benzene (B151609) ring, the C-O bond of the hydroxyl group, and the C-C single bonds within the butenyl chain. The stability of different conformers is influenced by a combination of factors, including steric hindrance between the side chain and the carboxylic acid group, as well as potential intramolecular hydrogen bonding between the hydroxyl group of the side chain and the carbonyl oxygen of the carboxylic acid. The planarity of the benzoic acid moiety is generally maintained, but the orientation of the carboxylic acid group relative to the side chain can also influence stability.
Table 1: Illustrative Relative Energies of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" Conformers from DFT Calculations
| Conformer | Dihedral Angle (Cring-C-C-O) (°) | Relative Energy (kcal/mol) |
| A | 60 | 0.00 |
| B | 180 | 1.5 |
| C | -60 | 2.1 |
Note: The data in this table is illustrative and represents a plausible outcome of DFT calculations for the purpose of demonstrating the concept.
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-".
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations would predict distinct signals for the aromatic protons, the vinyl protons of the butenyl group, the carbinol proton, and the carboxylic acid proton. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations would reveal characteristic vibrational modes, such as the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. For "Benzoic acid, 4-(1-hydroxy-3-butenyl)-", the calculations would likely show π → π* transitions associated with the benzene ring and the conjugated system. The position of the maximum absorption wavelength (λmax) would be influenced by the electronic nature of the 4-(1-hydroxy-3-butenyl)- substituent.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for identifying stable conformers, molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the atomic motions based on a force field, MD simulations can explore the conformational space of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" in a more comprehensive manner, especially in a solvent environment. This approach can reveal the flexibility of the side chain, the time-averaged distribution of different conformers, and the dynamics of intramolecular hydrogen bonding.
Computational Analysis of Reaction Mechanisms and Transition States for Derivatives
Computational chemistry can be employed to study the mechanisms of reactions involving derivatives of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-". For instance, DFT calculations can be used to model the transition states and reaction pathways for processes such as esterification of the carboxylic acid, oxidation of the alcohol, or electrophilic addition to the double bond. A computational study on the oxidative coupling of benzoic acid has demonstrated the power of DFT in elucidating complex reaction mechanisms, including the role of catalysts and the factors governing selectivity. nih.gov Similarly, the reaction of benzoic acid with atmospheric radicals has been investigated computationally, providing insights into potential degradation pathways. nih.gov These approaches could be extended to understand the reactivity of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" and its derivatives.
Structure-Property Relationships (SPR) of Benzoic Acid, 4-(1-hydroxy-3-butenyl)- and its Analogs
Structure-Property Relationship (SPR) studies aim to connect the molecular structure of a compound to its physicochemical properties. For "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" and its analogs, computational methods can provide quantitative relationships.
The acidity of the carboxylic acid group in "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" is influenced by the electronic properties of the 4-(1-hydroxy-3-butenyl)- substituent. Computational studies on substituted benzoic acids have shown that electron-withdrawing groups tend to increase acidity (lower pKa) by stabilizing the resulting benzoate (B1203000) anion, while electron-donating groups decrease acidity. nih.govacs.orgnih.gov The 4-(1-hydroxy-3-butenyl)- group is generally considered to be a weak electron-donating group through its inductive effect.
DFT calculations can be used to compute the gas-phase acidity or to correlate calculated properties, such as the electrostatic potential at the acidic proton, with experimental pKa values. Theoretical investigations have shown that the gas-phase acidities of para-substituted benzoic acids are linearly related. nih.govacs.org The effect of substituents on the acidity of benzoic acids is a well-studied area, and these principles can be directly applied to understand the properties of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-". nih.govcdnsciencepub.com
Table 2: Predicted Acidity (pKa) of "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" based on Substituent Effects
| Compound | Substituent at para-position | Expected pKa (relative to Benzoic Acid) |
| Benzoic Acid | -H | 4.20 |
| 4-Methylbenzoic Acid | -CH₃ | 4.37 |
| Benzoic acid, 4-(1-hydroxy-3-butenyl)- | -CH(OH)CH₂CH=CH₂ | ~4.3-4.4 |
Note: The pKa value for "Benzoic acid, 4-(1-hydroxy-3-butenyl)-" is an educated estimation based on the known effects of similar alkyl and hydroxyl-containing substituents.
No Publicly Available Computational or Theoretical Investigations Found for Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
Extensive searches for computational and theoretical investigations, including in silico screening and molecular docking studies, on the chemical compound Benzoic acid, 4-(1-hydroxy-3-butenyl)-, have yielded no publicly available research data or scholarly articles.
Despite a thorough review of scientific databases and academic publications, no specific studies detailing the computational analysis or molecular docking of this particular compound could be identified. Therefore, content for the requested section on "," specifically focusing on "In Silico Screening and Molecular Docking Studies," cannot be generated at this time due to the absence of relevant research findings.
Further research would be required to explore the potential mechanistic binding and computational properties of this compound. Without such studies, any discussion on its in silico behavior would be purely speculative and would not adhere to the required standards of scientific accuracy.
Potential Roles and Applications of Benzoic Acid, 4 1 Hydroxy 3 Butenyl in Advanced Synthetic Chemistry
Benzoic Acid, 4-(1-hydroxy-3-butenyl)- as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center at the carbon bearing the hydroxyl group makes Benzoic acid, 4-(1-hydroxy-3-butenyl)- a potentially valuable chiral building block. sigmaaldrich.com Chiral alcohols and carboxylic acids are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The dual functionality of a chiral alcohol and a carboxylic acid within the same molecule offers several strategic advantages in asymmetric synthesis.
The hydroxyl group can be used to direct stereoselective reactions on other parts of the molecule or can be a point for further chemical modification. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives, and can also participate in directing metal-catalyzed reactions. The combination of these features in a single, chiral molecule allows for the construction of complex molecular architectures with a high degree of stereocontrol. ims.ac.jpims.ac.jp
Table 1: Potential Asymmetric Transformations Utilizing Benzoic Acid, 4-(1-hydroxy-3-butenyl)-
| Transformation | Role of Benzoic Acid, 4-(1-hydroxy-3-butenyl)- | Potential Outcome |
| Esterification/Amidation | Chiral Acid Component | Synthesis of chiral esters and amides |
| Directed Hydrogenation | Chiral Director | Stereoselective reduction of the alkene |
| Epoxidation | Chiral Director | Synthesis of chiral epoxides |
| Metal-Catalyzed Cross-Coupling | Chiral Ligand Precursor | Formation of new C-C bonds with stereocontrol |
Utilization as a Precursor for Natural Product Total Synthesis
Although no natural products have been identified as being directly synthesized from Benzoic acid, 4-(1-hydroxy-3-butenyl)-, its structural motifs are present in a variety of natural compounds. Benzoic acid derivatives are known precursors in the biosynthesis of numerous natural products. tu-braunschweig.de For instance, 4-hydroxybenzoic acid is a key intermediate in the shikimate pathway, which leads to a wide array of essential compounds. researchgate.net
The 1-hydroxy-3-butenyl side chain is a feature that, through various chemical transformations such as oxidation, reduction, or rearrangement, could be elaborated into the side chains of more complex natural products. The combination of the aromatic ring and the functionalized side chain makes it a plausible, albeit currently underexplored, precursor for the total synthesis of certain classes of natural products.
Development of New Synthetic Reagents or Catalysts Incorporating the Benzoic Acid, 4-(1-hydroxy-3-butenyl)- Scaffold
The bifunctional nature of Benzoic acid, 4-(1-hydroxy-3-butenyl)- makes it an attractive scaffold for the development of novel reagents or catalysts. Chiral ligands are crucial for asymmetric catalysis, and this molecule possesses the necessary handles for incorporation into catalyst structures. mdpi.com
The carboxylic acid can be used to attach the molecule to a solid support or to a metal center. The hydroxyl group can act as a coordinating group in a ligand-metal complex. Furthermore, the alkene provides a site for polymerization or for the attachment of other functional groups. The design of chiral molecular catalysts is a significant area of research, and the development of new catalysts based on novel chiral scaffolds is highly sought after. ims.ac.jpims.ac.jpnih.gov
Design of Chemical Probes for Organic Reaction Mechanism Elucidation
Chemical probes are essential tools for understanding the mechanisms of organic reactions. The distinct functional groups of Benzoic acid, 4-(1-hydroxy-3-butenyl)- could be exploited in the design of such probes. For example, the terminal alkene could be used to trap reactive intermediates, or the chiral center could be used to probe the stereochemical course of a reaction.
By strategically labeling the molecule with isotopes or fluorescent tags, it could be used to follow the progress of a reaction and to identify key intermediates and transition states. The benzoic acid moiety also allows for its incorporation into larger systems, potentially to probe enzyme active sites or other biological systems. researchgate.net
Applications in Supramolecular Chemistry or Advanced Materials Science
Benzoic acid and its derivatives have found applications in supramolecular chemistry and materials science, for instance, as components of liquid crystal polymers. researchgate.net The ability of benzoic acid to form hydrogen-bonded dimers can be exploited in the self-assembly of supramolecular structures. mdpi.com
The presence of the polymerizable alkene group in Benzoic acid, 4-(1-hydroxy-3-butenyl)- opens up the possibility of its use as a monomer in the synthesis of functional polymers. researchgate.net The resulting polymers would possess chiral pendant groups, which could impart them with interesting chiroptical properties or make them useful as chiral stationary phases in chromatography. The molecule could also serve as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the benzoic acid and hydroxyl groups could coordinate to metal ions, and the alkene could be used for post-synthetic modification.
Biological Relevance and Mechanistic Research of Benzoic Acid, 4 1 Hydroxy 3 Butenyl Strictly Non Clinical
Identification as a Metabolite or Intermediate in Biosynthetic Pathways
While specific biosynthetic pathway data for Benzoic acid, 4-(1-hydroxy-3-butenyl)- is not available, the structurally similar compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, has been identified as a natural product. It was isolated from the fungus Curvularia sp. KF119, indicating its role as a fungal metabolite. nih.govnih.gov The biosynthesis of such prenylated benzoic acids in fungi and plants typically involves the combination of a benzoic acid core with a prenyl group derived from the isoprenoid pathway.
p-Hydroxybenzoic acid (PHBA), the parent compound for many of these derivatives, is a well-known natural product found in a wide variety of plants and is also a metabolite in microorganisms. researchgate.net It can be synthesized through several pathways, including the side-chain cleavage of 2-coumaric acid. researchgate.net The various derivatives found in nature are often the result of subsequent enzymatic modifications such as hydroxylation, methylation, and prenylation.
Investigation of In Vitro Enzyme-Substrate or Enzyme-Inhibitor Interactions
The interaction of benzoic acid derivatives with various enzymes has been a subject of significant research, revealing their potential as enzyme inhibitors.
A study on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, by various benzoic acid derivatives demonstrated a clear structure-activity relationship. mdpi.com The inhibitory activity was found to be dependent on the substitution pattern on the benzene (B151609) ring. For instance, 2,3,4-trihydroxybenzoic acid was the most potent inhibitor among the seventeen compounds tested, with a half-maximal inhibitory concentration (IC50) of 17.30 ± 0.73 mM. mdpi.com Molecular docking studies suggested that the inhibition mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site. mdpi.com Specifically, the hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive effect on the inhibitory activity. mdpi.com
Another area of investigation has been the inhibition of cholinesterases, enzymes critical in neurotransmission. Synthetic benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tubitak.gov.tr Molecular docking analyses were performed to elucidate the binding modes of these compounds within the enzyme active sites. tubitak.gov.tr
The table below summarizes the inhibitory activity of selected benzoic acid derivatives against α-amylase. mdpi.com
| Compound | IC50 (mM) for α-Amylase Inhibition |
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| 4-Methylbenzoic acid | 52.35 ± 3.31 |
| 4-Hydroxybenzoic acid | Inhibitory activity noted, but IC50 not specified in the same context |
| 2,4-Dihydroxybenzoic acid | 33.31% more inhibition than 4-hydroxybenzoic acid |
| 3,4-Dihydroxybenzoic acid | Less inhibition than 2,3,4-trihydroxybenzoic acid |
| 4-Hydroxy-3-methoxybenzoic acid | IC50 value determined and in agreement with previous studies |
Ligand Binding Studies to Specific Biomolecules or Proteins
The binding of benzoic acid derivatives to transport proteins, such as human serum albumin (HSA), is crucial for their distribution and bioavailability. The interaction of 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) with HSA has been studied in detail using fluorescence quenching. nih.govnih.gov
These studies revealed that both 4-HBA and VA can bind to HSA, with approximately one binding site per protein molecule. nih.gov The binding constants (Kb) for these interactions were determined at different temperatures, and the results indicated that the complexes formed are not highly stable, with Kb values decreasing as the temperature increases. nih.gov Thermodynamic analysis suggested that the binding of 4-HBA and VA to HSA is a spontaneous process, driven primarily by hydrogen bonds and van der Waals forces. nih.gov The quenching mechanism for the HSA-4-HBA interaction was identified as static, while a dynamic quenching mechanism was proposed for the HSA-VA system. nih.gov
The following table presents the binding constants (Kb) and the number of binding sites (n) for the interaction of 4-HBA and VA with HSA at different temperatures. nih.gov
| Compound | Temperature (K) | Binding Constant (Kb) (M⁻¹) | Number of Binding Sites (n) |
| 4-Hydroxybenzoic acid (4-HBA) | 298 | Value decreases with increasing temperature | ~1 |
| 4-Hydroxybenzoic acid (4-HBA) | 310 | Value decreases with increasing temperature | ~1 |
| 4-Hydroxy-3-methoxybenzoic acid (VA) | 298 | Value decreases with increasing temperature | ~1 |
| 4-Hydroxy-3-methoxybenzoic acid (VA) | 310 | Value decreases with increasing temperature | ~1 |
Elucidation of Molecular Mechanisms in Cellular Pathways
Research into the molecular mechanisms of action for benzoic acid derivatives has unveiled their ability to modulate specific cellular pathways.
The fungal metabolite 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid has been identified as a cell-cycle inhibitor. nih.gov Studies on HeLa cells demonstrated that this compound inhibits cell cycle progression by inducing the expression of the cyclin-dependent kinase inhibitor p21(WAF1) and concurrently inhibiting the expression of cyclin D1. nih.gov This dual action effectively halts the cell cycle, showcasing a specific molecular mechanism of action.
In another study, 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, was found to exhibit estrogen-like effects in an estrogen receptor (ER)-positive breast cancer cell line (MCF-7). nih.gov This activity was shown to be mediated through the estrogen receptor α (ERα). nih.gov The compound promoted the proliferation of MCF-7 cells, an effect that was blocked by an ER antagonist. nih.gov Further investigation into the signaling pathway revealed that 4-hydroxy-benzoic acid induced the phosphorylation and activation of extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and serine/threonine kinase (AKT), all downstream targets of ERα activation. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.
For a series of benzoic acid derivatives with anti-inflammatory activity, the presence of both a carboxylic acid group and lipophilic terpene moieties was found to be crucial for potent activity. nih.gov A study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, isolated from Myrsine seguinii, showed strong anti-inflammatory effects. nih.gov However, modification of the carboxylic acid to a methyl ester or the hydroxyl group to a methyl ether resulted in a significant reduction or loss of activity, highlighting the importance of these functional groups for biological target engagement. nih.gov
In the context of enzyme inhibition, a study on α-amylase inhibitors revealed specific structural requirements for benzoic acid derivatives. mdpi.com The position of hydroxyl groups on the benzene ring was a key determinant of inhibitory potency. The addition of a hydroxyl group at the 2-position significantly increased the inhibition of α-amylase. mdpi.com
SAR studies have also been conducted on benzoic acid derivatives with anti-sickling properties, demonstrating that the nature and position of substituents on the benzoic acid scaffold are critical for their activity. researchgate.net
Future Directions and Emerging Research Avenues for Benzoic Acid, 4 1 Hydroxy 3 Butenyl
Development of Chemoinformatics Tools for Predictive Modeling of Benzoic Acid, 4-(1-hydroxy-3-butenyl)- Derivatives
The development of chemoinformatics tools will be instrumental in accelerating the discovery and optimization of derivatives of Benzoic acid, 4-(1-hydroxy-3-butenyl)-. By leveraging computational power, researchers can predict the physicochemical properties, biological activities, and potential toxicities of novel analogues before their synthesis. This approach has been successfully applied to other benzoic acid derivatives, where in silico monitoring and molecular docking have been used to predict binding affinities and guide the design of potent enzyme inhibitors. nih.gov
Future research in this area would involve the creation of quantitative structure-activity relationship (QSAR) models. These models would be built upon a dataset of synthesized derivatives and their experimentally determined biological activities. Such predictive tools would enable the rapid virtual screening of large libraries of potential derivatives, identifying candidates with the highest probability of desired biological effects.
Integration into High-Throughput Synthesis and Screening Platforms
To fully explore the chemical space around Benzoic acid, 4-(1-hydroxy-3-butenyl)-, its integration into high-throughput synthesis (HTS) and screening platforms is essential. HTS allows for the rapid, parallel synthesis of a multitude of derivatives, which can then be subjected to automated biological assays. This methodology has proven effective in the discovery of bioactive compounds from other classes of benzoic acid derivatives. sci-hub.se
The establishment of a robust synthetic route to Benzoic acid, 4-(1-hydroxy-3-butenyl)- that is amenable to automation and diversification will be a critical first step. Following synthesis, high-throughput screening assays can be employed to evaluate the derivatives for a wide range of biological activities. For instance, assays to measure antioxidant capacity, such as DPPH and ABTS radical scavenging, have been used to screen libraries of other benzoic acid hybrids. mdpi.com The results from such screens can provide valuable data for the development of the chemoinformatics models described in the previous section.
A hypothetical high-throughput screening cascade for derivatives of Benzoic acid, 4-(1-hydroxy-3-butenyl)- could involve initial broad-spectrum cell-based assays followed by more specific target-based assays for active compounds.
Exploration of Advanced Analytical Techniques for Trace Analysis or In Situ Monitoring
The ability to detect and quantify Benzoic acid, 4-(1-hydroxy-3-butenyl)- and its metabolites at very low concentrations is crucial for understanding its behavior in biological and environmental systems. Future research will likely focus on the development of advanced analytical techniques for trace analysis. Methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. nist.govnist.gov
Furthermore, the development of methods for in situ monitoring would provide real-time insights into the compound's stability, reactivity, and interactions within a living system or a chemical reaction. This could involve the use of spectroscopic techniques, such as Raman or infrared spectroscopy, coupled with microscopy. The purification and characterization of related compounds have been achieved using chromatographic methods, which could be adapted for the target molecule. sci-hub.se
| Analytical Technique | Potential Application for Benzoic acid, 4-(1-hydroxy-3-butenyl)- |
| LC-MS/MS | Quantification of the compound and its metabolites in biological fluids. |
| GC-MS | Analysis of volatile derivatives or degradation products. |
| NMR Spectroscopy | Structural elucidation of novel derivatives and reaction intermediates. |
| FTIR/Raman Spectroscopy | In situ monitoring of chemical reactions and interactions. |
Collaborative Research with Computational Chemists for Deeper Mechanistic Understanding
A synergistic collaboration between synthetic chemists and computational chemists will be pivotal in gaining a deeper mechanistic understanding of Benzoic acid, 4-(1-hydroxy-3-butenyl)-. Computational methods, such as Density Functional Theory (DFT), can be used to model the compound's electronic structure, reactivity, and interaction with biological targets at the atomic level. mdpi.com
For example, DFT studies could elucidate the mechanisms of its antioxidant activity or its binding mode to a specific enzyme. mdpi.com This computational insight can then guide the design of more potent and selective derivatives. Such collaborative efforts have been successful in the study of other benzoic acid derivatives, leading to the development of novel enzyme inhibitors. nih.gov
Design of Next-Generation Synthetic Tools and Chemical Biology Probes Based on the Compound's Structure
The unique structure of Benzoic acid, 4-(1-hydroxy-3-butenyl)- makes it an attractive scaffold for the design of next-generation synthetic tools and chemical biology probes. Its functional groups offer handles for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering its core structure.
These chemical biology probes could be used to visualize the compound's distribution in cells, identify its protein binding partners, and elucidate its mechanism of action. For example, a fluorescently labeled version of the molecule could be used in cellular imaging studies to track its uptake and subcellular localization. The synthesis of related benzoic acid derivatives has provided a foundation for how such modifications could be achieved. nih.gov
The development of photoaffinity probes, where a photoreactive group is incorporated into the molecule, would allow for the covalent labeling and subsequent identification of its biological targets. This would be a powerful tool for de-convoluting its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1-hydroxy-3-butenyl)benzoic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzoic acid derivatives. For example, describes a multi-step synthesis involving esterification and hydroxylation, where intermediates like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate are isolated and purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>97%) is confirmed using GC or HPLC . Critical parameters include reaction temperature control (60–80°C) and stoichiometric ratios of hydroxylating agents (e.g., NaBH₄ or LiAlH₄).
Q. How can the structural integrity of 4-(1-hydroxy-3-butenyl)benzoic acid be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to verify the presence of the butenyl side chain (e.g., vinyl protons at δ 5.2–5.8 ppm) and hydroxyl group (broad singlet at δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular mass (e.g., [M+H]+ at m/z 236.267 for C₁₃H₁₆O₄) .
- X-ray Crystallography : ORTEP-III ( ) can resolve stereochemical ambiguities in the butenyl group by generating 3D electron density maps .
Q. What are the key physicochemical properties influencing reactivity in aqueous solutions?
- Methodological Answer : The compound’s solubility and stability depend on pH due to the carboxylic acid and hydroxyl groups. Conduct pH-dependent UV-Vis spectroscopy (200–400 nm) to track deprotonation states. For instance, notes that benzoic acid derivatives exhibit pKa shifts when substituted with hydroxyl groups, altering solubility in polar solvents .
Advanced Research Questions
Q. How does the stereochemistry of the 1-hydroxy-3-butenyl side chain affect biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts like BINOL-derived ligands) can produce stereoisomers for comparative studies. In vitro assays (e.g., enzyme inhibition in ) reveal that R- and S-configurations of hydroxylated side chains differentially inhibit tyrosinase activity (IC₅₀ values vary by 2–3 orders of magnitude). Molecular docking simulations (AutoDock Vina) correlate stereochemistry with binding affinity in enzyme active sites .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Cross-validate data using:
- DEPT-135 NMR : To distinguish CH₂ and CH₃ groups in the butenyl chain.
- 2D-COSY and HSQC : To assign overlapping proton signals (e.g., aromatic vs. aliphatic regions) .
- Reference Standards : Compare with NIST Chemistry WebBook entries () for benzoic acid derivatives, ensuring solvent and instrument parameters match .
Q. How can computational modeling predict the compound’s stability under oxidative conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict bond dissociation energies (BDEs) for the hydroxyl and vinyl groups. highlights that substituents like hydroxyl reduce BDEs by 10–15 kcal/mol, increasing susceptibility to oxidation. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What in vivo models are suitable for studying its pharmacokinetics and metabolite profiling?
- Methodological Answer : Use rodent models (Sprague-Dawley rats) for oral administration (10–50 mg/kg). Plasma and urine samples are analyzed via LC-MS/MS to detect metabolites (e.g., glucuronide conjugates). suggests that sulfonamide derivatives undergo hepatic Phase II metabolism, guiding hypotheses for hydroxylated benzoic acid derivatives .
Key Research Challenges
- Synthetic Yield Optimization : Side reactions during hydroxylation (e.g., over-oxidation) reduce yields. Mitigate via slow reagent addition and inert atmospheres .
- Biological Activity Specificity : Structural analogs () with nitro or methoxy groups show conflicting inhibition profiles, necessitating QSAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
